

Phenylactic Acid (PLA): A Technical Guide to its Antimicrobial and Antifungal Properties

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Compound of Interest

Compound Name: *DL-3-phenylactic Acid-d3*

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Abstract: 3-Phenylactic acid (PLA) is an organic acid with a broad antimicrobial spectrum, active against both bacteria and fungi.[1] Produced by microorganisms such as lactic acid bacteria (LAB), PLA is gaining significant attention as a natural alternative to chemical preservatives in the food and feed industries.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components.[3][4][5] Furthermore, PLA has been shown to interact with and damage genomic DNA, interfere with essential metabolic processes, and inhibit the formation of biofilms.[3][6][7] This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of PLA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action.

Antimicrobial and Antifungal Spectrum of Activity

Phenylactic acid exhibits a wide range of inhibitory activities against various pathogenic and spoilage microorganisms. Its effectiveness is often pH-dependent, with greater activity observed at acidic pH levels, which is attributed to the higher concentration of the undissociated, more lipophilic form of the acid that can readily cross microbial cell membranes. [1][8]

Antibacterial Activity

PLA is effective against both Gram-positive and Gram-negative bacteria. It has demonstrated significant inhibitory action against major foodborne pathogens such as *Listeria monocytogenes*, *Escherichia coli*, *Salmonella enterica*, and *Klebsiella pneumoniae*. [6][9][10]

[11] The D-isomer of PLA has been reported to exhibit greater anti-Listeria activity than the L-isomer.[1]

Antifungal Activity

The compound is also a potent antifungal agent, inhibiting the growth of a variety of molds and yeasts, including species of *Aspergillus*, *Penicillium*, *Fusarium*, and *Candida*. [3][8] Its ability to act as a fungicide and delay the growth of common food contaminants makes it a promising candidate for extending the shelf-life of food products. [8][12]

Quantitative Antimicrobial Data

The efficacy of PLA is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The tables below summarize these values from various studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Phenyllactic Acid against Various Bacteria

Bacterium	Strain	MIC	pH	Reference
Listeria monocytogenes	(Not specified)	2.25 mg/mL	Not specified	[13]
Listeria monocytogenes	(8 strains)	6 mg/mL	Not specified	[7]
Aggregatibacter actinomycetemcomitans	(Not specified)	20 mM (~3.32 mg/mL)	Not specified	[3][14]
Klebsiella pneumoniae	(Not specified)	2.5 mg/mL	Not specified	[6]
Salmonella enterica ser. Derby	(Foodborne isolate)	2 - 2.75 mg/mL	Not specified	[11]
Escherichia coli	O26	2 - 2.75 mg/mL	Not specified	[11]
Enterobacter cloacae	(Not specified)	1% (10 mg/mL)	Not specified	[4]

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Phenyllactic Acid against Various Fungi

Fungus	Strain(s)	MIC	MFC	pH	Reference
Aspergillus, Penicillium, Fusarium spp.	(23 strains)	3.75 - 7.5 mg/mL (MIC ₉₀)	3.75 - 10 mg/mL	Not specified	[8] [12] [15]
Aspergillus flavus	(Not specified)	6 mg/mL	12 mg/mL	Not specified	[5]
Candida albicans	(Fluconazole- resistant)	7.5 mg/mL	Not specified	Not specified	[16]
Penicillium roqueforti	(Not specified)	< 7.5 mg/mL	≤ 10 mg/mL	Not specified	[8]
Rhizopus arrhizus, Mucor spp.	(Various)	180 mg/mL	Not specified	Not specified	[17]

Mechanism of Action

PLA employs a multi-pronged attack on microbial cells, targeting both external structures and internal components.

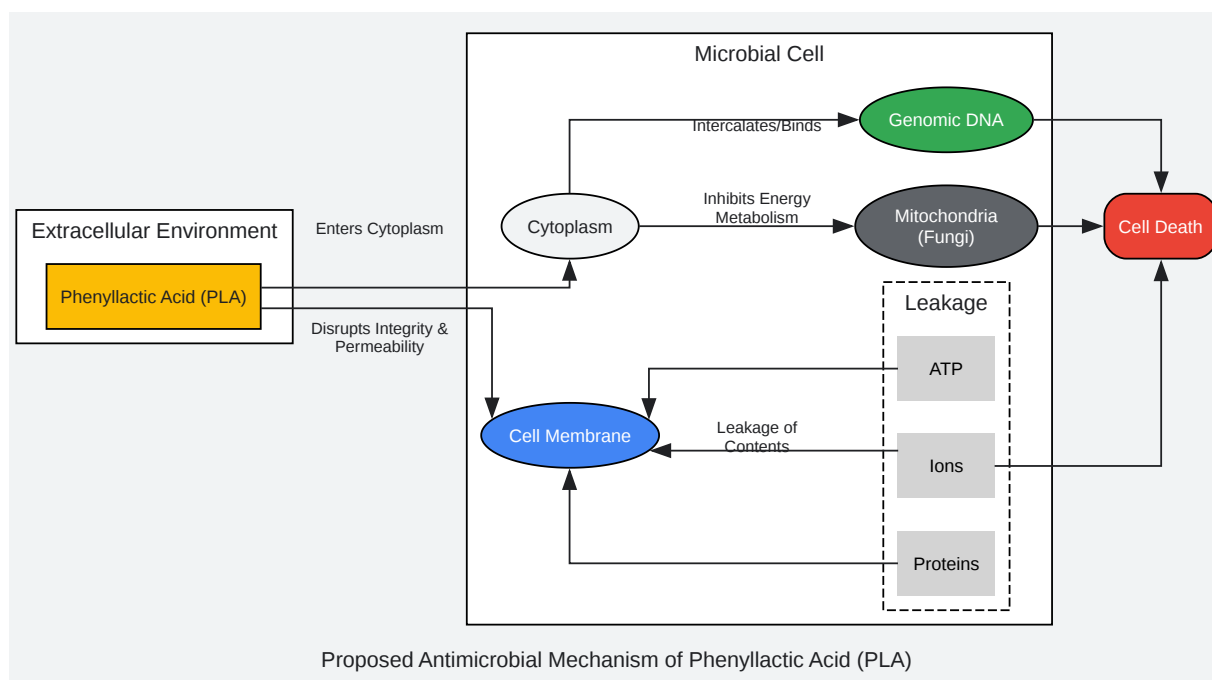
Disruption of Cell Membrane and Wall Integrity

A primary mechanism of PLA is the disruption of the cell membrane's structural integrity.[\[14\]](#)

This action is multifaceted:

- **Increased Permeability:** PLA treatment leads to increased membrane permeability, causing the leakage of vital intracellular contents such as proteins, nucleic acids, and ions.[\[4\]](#)[\[5\]](#)[\[18\]](#)
- **Membrane Depolarization:** It can dissipate the membrane potential, disrupting cellular energy production and transport processes.[\[13\]](#)
- **Cell Wall Damage:** Some studies indicate that PLA can also damage the cell wall, leading to a loss of rigidity and cell death.[\[1\]](#)[\[6\]](#)

The lipophilic nature of the phenyl group in PLA is thought to facilitate its interaction with and insertion into the lipid bilayer of the cell membrane.[3]



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Fig. 1: Proposed antimicrobial mechanism of Phenyllactic Acid (PLA).

Interaction with Intracellular Components

Once inside the cell, PLA continues its disruptive activity:

- **DNA Damage:** Fluorescence assays and gel electrophoresis have shown that PLA can interact with bacterial genomic DNA, likely through intercalation, leading to its degradation and the inhibition of replication and transcription.[6][10][13]

- **Mitochondrial Dysfunction:** In fungi like *Aspergillus flavus*, PLA has been found to reduce the activity of mitochondrial ATPase and dehydrogenases. This interference with energy metabolism results in a significant decrease in ATP synthesis, ultimately leading to cell death.[5]

Anti-Biofilm Properties

Biofilms, structured communities of microbial cells, are notoriously resistant to antimicrobial agents. PLA has demonstrated efficacy in both preventing the formation of and eradicating established biofilms.[3] It can inhibit the swarming motility of bacteria like *L. monocytogenes* and downregulate the transcription of genes associated with quorum sensing and biofilm formation.[7] For example, treatment with 1% PLA can reduce *Enterobacter cloacae* biofilm cells by 2.83 log CFU/ml after just 10 minutes.[4]

Key Experimental Protocols

Elucidating the antimicrobial mechanisms of PLA involves a series of standardized and specialized laboratory techniques.

Determination of Minimum Inhibitory and Cidal Concentrations (MIC/MFC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

- **Preparation:** A stock solution of PLA is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Tryptic Soy Broth, RPMI medium).[9][19]
- **Inoculation:** Each well is inoculated with a standardized suspension of the target microorganism.
- **Incubation:** The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours).
- **Analysis:** The MIC is defined as the lowest concentration of PLA that results in no visible growth.[19]

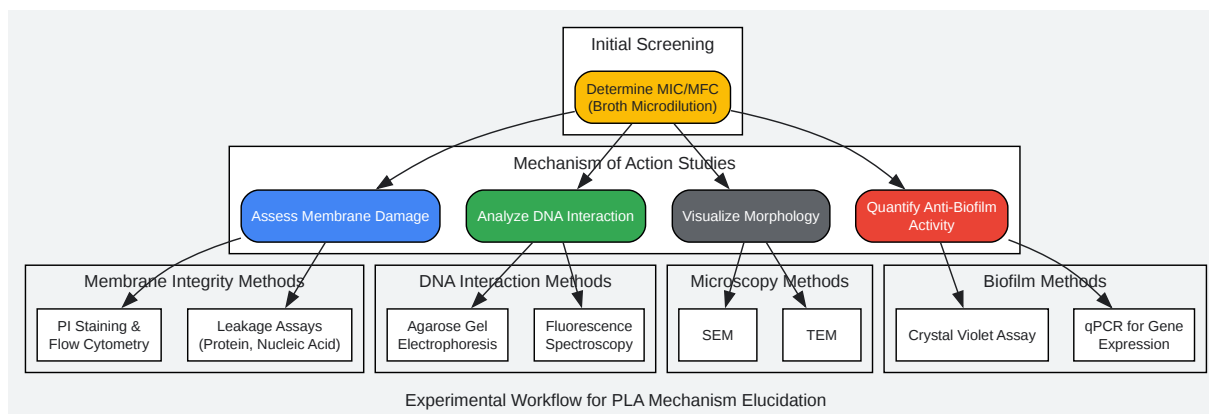
- **MFC Determination:** To determine the MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MFC is the lowest concentration that prevents any growth on the agar.[5][19]

Assessment of Cell Membrane Integrity

- **Propidium Iodide (PI) Staining:** PI is a fluorescent dye that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and intercalates with DNA, emitting a red fluorescence. This change can be quantified using flow cytometry or fluorescence microscopy to determine the percentage of cells with damaged membranes.[5][6][10]
- **Measurement of Intracellular Leakage:** Damage to the cell membrane results in the release of components like proteins and nucleic acids. The concentration of these molecules in the cell-free supernatant can be measured spectrophotometrically at 260 nm (for nucleic acids) and 280 nm (for proteins) as an indicator of membrane damage.[5]
- **Extracellular Conductivity:** The leakage of ions from damaged cells increases the electrical conductivity of the surrounding medium. This can be measured over time using a conductivity meter.[5][18]

Visualization of Morphological Changes

- **Scanning Electron Microscopy (SEM):** SEM is used to observe changes to the cell surface. Microbial cells treated with PLA often show morphological alterations such as wrinkling, shrinkage, and deformation.[5][6][10]
- **Transmission Electron Microscopy (TEM):** TEM provides high-resolution images of the cell's internal structures, revealing damage such as the leakage of cytoplasmic contents and disruption of the cell envelope.[4]



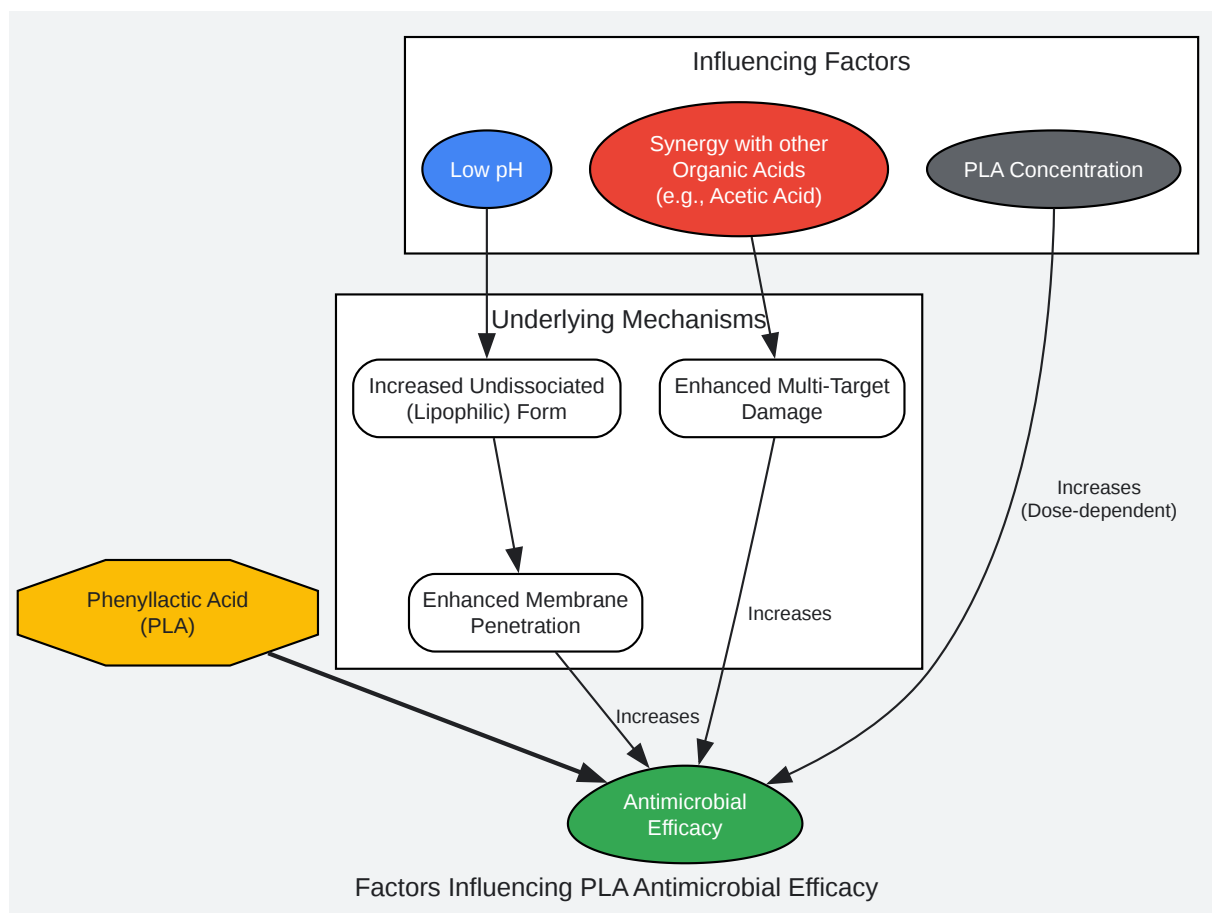
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Fig. 2: Workflow for elucidating PLA's antimicrobial mechanism.

Influencing Factors and Synergistic Effects

The antimicrobial efficacy of PLA is not static but is influenced by environmental conditions and the presence of other compounds.

- **pH:** As a weak acid, PLA's activity is highly dependent on pH. Lower pH values increase the concentration of the undissociated form of the molecule, which enhances its ability to penetrate microbial membranes.^{[8][12]}
- **Synergy with Organic Acids:** PLA can act synergistically with other organic acids. For example, combining PLA with acetic acid has been shown to have a synergistic effect against *L. monocytogenes*, enhancing membrane damage and DNA interaction.^{[8][13]} This suggests that combinations of natural antimicrobial compounds could be more effective than single agents.



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Fig. 3: Logical relationship of factors influencing PLA efficacy.

Conclusion and Future Perspectives

Phenyllactic acid is a potent natural antimicrobial compound with a broad spectrum of activity against bacteria and fungi. Its primary mechanisms of action involve the disruption of cell membrane integrity and interaction with critical intracellular components like DNA and mitochondria. The comprehensive data on its MIC/MFC values, coupled with detailed mechanistic studies, underscore its potential as a valuable tool in food preservation and potentially as a therapeutic agent.

Future research should focus on in vivo efficacy studies to validate its application in complex systems, investigate the potential for microbial resistance development, and explore its synergistic effects with other natural antimicrobials to develop more robust and effective preservation strategies. Further elucidation of its impact on specific cellular pathways could also open new avenues for its application in drug development.

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